molecular formula C14H13NO2 B1590300 2,7-Dimethoxy-9h-carbazole CAS No. 61822-18-2

2,7-Dimethoxy-9h-carbazole

Cat. No. B1590300
CAS RN: 61822-18-2
M. Wt: 227.26 g/mol
InChI Key: OFGBQGFYHXYVIA-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-9H-carbazole is a carbazole alkaloid . It is a white to light yellow to light orange powder to crystal . It has been isolated from the root bark of clausena excavata .


Molecular Structure Analysis

The molecular formula of this compound is C14H13NO2 . Its molecular weight is 227.26 . Unfortunately, detailed information about its molecular structure was not found in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . . The maximum absorption wavelength is 319 nm in methanol .

Scientific Research Applications

Natural Occurrence and Crystallography

  • Glycozolidal (2,7-Dimethoxy-9H-carbazole-3-carbaldehyde) : This naturally occurring carbazole, isolated from Clausena lansium roots, exhibits a nearly planar carbazole ring system, forming intermolecular hydrogen bonds in its crystal structure (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2011).

Photophysical Properties

  • Electronic Spectroscopic and Photophysical Properties : Studies have compared the properties of dimethoxy-N-methyl carbazole and dimethoxycarbazole in various environments, showing differences in absorption and fluorescence spectra due to the "proximity effect" (Zelent, Ganguly, Farmer, Gravel, & Durocher, 1991).

Biological Evaluation

  • Biological Evaluation of Derivatives : Certain derivatives, like 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole, have been synthesized and evaluated for their cytotoxic effects on ovarian cancer cells, showing potential anti-proliferative activity (Saturnino et al., 2015).

Anti-HIV Activity

Material Science Applications

  • Polymer Preparation and Characterization : Polymers like poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) exhibit wide-band-gap properties, emitting in the blue spectrum, and show good electrolytic stability and thermal stability (Iraqi, Pickup, & Yi, 2006).

Synthesis of Derivatives

  • N-Octyl-2,7-dimethoxy-1,8-bistrimethylsilyl-3,6-dibromocarbazole Synthesis : This compound, synthesized from 2,7-dimethoxycarbazole, is a potential synthon for conjugated polymers or bioactive compounds (Bouchard, Wakim, & Leclerc, 2004).

Optical and Electronic Properties

  • Theoretical Prediction on Optical and Electronic Properties : Theoretical studies on multifunctional molecules like 2-(Dimesitylboryl)-9-ethyl-9H-carbazole propose their potential as excellent OLED materials with high blue-light emission and low energy barriers for charge injection (Ouyang & Zeng, 2010).

Photophysics in Solution Phase

  • Hydrogen Bond Sensitive Fluorophores : Two new fluorophores derived from this compound have been synthesized, showing sensitivity to solvent polarity and intermolecular hydrogen bonding (Ghosh, Mitra, Saha, & Basu, 2013).

Polymer Properties

  • Polymers with 4-Dialkylamino-Phenyl Substituents : 2,7-linked carbazole polymers exhibit unusual photophysical properties, with solvent-dependent emission spectra and reversible oxidation waves (Iraqi, Simmance, Yi, Stevenson, & Lidzey, 2006).

Antimicrobial Activities

  • 9H-Carbazole Derivatives as Antimicrobials : Synthesized 9H-carbazole derivatives show potential as antimicrobial agents, with structures characterized by various spectroscopic methods (Salih, Salimon, & Yousif, 2016).

Bacterial Biotransformation

  • Bacterial Transformation of Carbazole Derivatives : Studies on Ralstonia sp. strain SBUG 290 show its ability to transform 9H-carbazole derivatives, with potential pharmacological applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis of Natural Products

  • Synthesis of Carbazole Alkaloids : Methods for synthesizing natural 2,7-dioxygenated carbazole alkaloids highlight potential applications in medicinal chemistry (Ma, Dai, Qiu, Fu, & Ma, 2014).

Antioxidant Properties

  • Inhibitory Action Against Lipid Peroxidation : 6-hydroxy-1,4-dimethyl carbazole, a derivative, shows significant inhibitory action in lipid peroxidative systems, suggesting antioxidant properties (Malvy, Paoletti, Searle, & Willson, 1980).

Electrochemical Synthesis

  • Conjugated Polymers Based on Carbazole Units : Electrochemical synthesis of new polymers with carbazole and furan units shows promise for electrochromic behavior and electrochemical applications (Oguztürk, Tirkeş, & Önal, 2015).

Microwave-Assisted Synthesis

  • Microwave Activation in Synthesis : Efficient and green synthesis of 2,7-dibromo-9H-carbazole under microwave irradiation demonstrates a cost-effective approach for producing organic semiconductor building blocks (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).

Medicinal Chemistry

  • Carbazole Scaffold in Medicinal Chemistry : A review of 9H-carbazole derivatives highlights their range of biological activities, including antibacterial and anticancer properties, and their potential in drug development (Tsutsumi, Gündisch, & Sun, 2016).

Safety and Hazards

2,7-Dimethoxy-9H-carbazole causes serious eye irritation and skin irritation . If eye irritation persists, get medical advice or attention . If skin irritation occurs, get medical advice or attention . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,7-dimethoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGBQGFYHXYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491769
Record name 2,7-Dimethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61822-18-2
Record name 2,7-Dimethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethoxy-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction was carried out in a vial. The crude biphenyl 10h (6.0 g) was dissolved in P(OEt)3 (36 mL). The vial was flushed with argon. The reaction mixture was heated to 90° C., kept at this temperature overnight, and cooled. As a result the carbazole precipitated. Et2O/CH2Cl2 mixture was added. The precipitate was filtered off and washed with CH2Cl2. The filtrate was evaporated. P(OEt)3 was added again, and the mixture was left for cyclization for 24 h. These operations were repeated until the precipitate formation ceased, and TLC indicated that the starting biphenyl disappeared. In total 2.9 g of the carbazole was obtained (65% calculated for two steps.)
Name
biphenyl
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 39 (8.47 g) was divided into eight portions (1.06 g each). Then, P(OEt)3 (per 7 mL) was added to each portion. The resulting mixtures were subjected to argon blow, heated to 90° C., kept at this temperature for 3 days, cooled, and diluted with ether. The precipitate obtained was filtered and washed with CH2Cl2. Yield of carbazole 40: 3.33 g.
Name
Compound 39
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Glycozolidal?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.

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